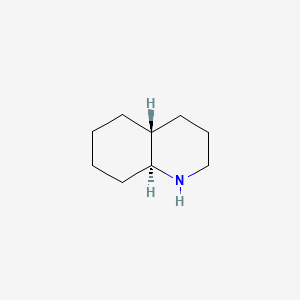

trans-Decahydroquinoline

Cat. No. B1582703

Key on ui cas rn:

767-92-0

M. Wt: 139.24 g/mol

InChI Key: POTIYWUALSJREP-BDAKNGLRSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed upstream of the hydrogenation reactor and packed with 63.5 g (100 ml) of titanium dioxide (anatase) in the form of 1.5 mm extrudates, there were passed upwardly, per hour, 16.0 g of 2-(2-cyanoethyl)-cyclohexanone (purity 97.5%, 0.103 mole) and 51 g of liquid ammonia (87 ml, 3.0 moles) at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at ar ate of 60 standard liters per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. The effluent was depressurized to standard pressure, and the ammonia was distilled off. Gas-chromatographic analysis of the hydrogenation product gave 92.5% of 2-(3-aminopropyl)-cyclohexylamine and 4.5% of decahydroquinoline. The effluent was collected over a period of 46 hours and fractionated by distillation in a 30 cm packed column containing 3 mm glass rings. There were obtained 674 g of 2-(3-aminopropyl)-cyclohexylamine, corresponding to a yield of 91.0% of theory.

[Compound]

Name

liquid

Quantity

51 g

Type

reactant

Reaction Step Two

[Compound]

Name

60

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:12].[H][H]>[O-2].[O-2].[Ti+4]>[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[NH2:12].[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCC1C(CCCC1)=O

|

Step Two

[Compound]

|

Name

|

liquid

|

|

Quantity

|

51 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

87 mL

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

[Compound]

|

Name

|

60

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[O-2].[Ti+4]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were passed upwardly, per hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 130° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the ammonia was distilled off

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCCC1C(CCCC1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 92.5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCCC2CCCCC12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 4.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed upstream of the hydrogenation reactor and packed with 63.5 g (100 ml) of titanium dioxide (anatase) in the form of 1.5 mm extrudates, there were passed upwardly, per hour, 16.0 g of 2-(2-cyanoethyl)-cyclohexanone (purity 97.5%, 0.103 mole) and 51 g of liquid ammonia (87 ml, 3.0 moles) at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at ar ate of 60 standard liters per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. The effluent was depressurized to standard pressure, and the ammonia was distilled off. Gas-chromatographic analysis of the hydrogenation product gave 92.5% of 2-(3-aminopropyl)-cyclohexylamine and 4.5% of decahydroquinoline. The effluent was collected over a period of 46 hours and fractionated by distillation in a 30 cm packed column containing 3 mm glass rings. There were obtained 674 g of 2-(3-aminopropyl)-cyclohexylamine, corresponding to a yield of 91.0% of theory.

[Compound]

Name

liquid

Quantity

51 g

Type

reactant

Reaction Step Two

[Compound]

Name

60

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:12].[H][H]>[O-2].[O-2].[Ti+4]>[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[NH2:12].[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCC1C(CCCC1)=O

|

Step Two

[Compound]

|

Name

|

liquid

|

|

Quantity

|

51 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

87 mL

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

[Compound]

|

Name

|

60

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[O-2].[Ti+4]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were passed upwardly, per hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 130° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the ammonia was distilled off

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCCC1C(CCCC1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 92.5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCCC2CCCCC12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 4.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed upstream of the hydrogenation reactor and packed with 63.5 g (100 ml) of titanium dioxide (anatase) in the form of 1.5 mm extrudates, there were passed upwardly, per hour, 16.0 g of 2-(2-cyanoethyl)-cyclohexanone (purity 97.5%, 0.103 mole) and 51 g of liquid ammonia (87 ml, 3.0 moles) at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at ar ate of 60 standard liters per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. The effluent was depressurized to standard pressure, and the ammonia was distilled off. Gas-chromatographic analysis of the hydrogenation product gave 92.5% of 2-(3-aminopropyl)-cyclohexylamine and 4.5% of decahydroquinoline. The effluent was collected over a period of 46 hours and fractionated by distillation in a 30 cm packed column containing 3 mm glass rings. There were obtained 674 g of 2-(3-aminopropyl)-cyclohexylamine, corresponding to a yield of 91.0% of theory.

[Compound]

Name

liquid

Quantity

51 g

Type

reactant

Reaction Step Two

[Compound]

Name

60

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:12].[H][H]>[O-2].[O-2].[Ti+4]>[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[NH2:12].[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCC1C(CCCC1)=O

|

Step Two

[Compound]

|

Name

|

liquid

|

|

Quantity

|

51 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

87 mL

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

[Compound]

|

Name

|

60

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[O-2].[Ti+4]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were passed upwardly, per hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 130° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the ammonia was distilled off

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCCC1C(CCCC1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 92.5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCCC2CCCCC12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 4.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed upstream of the hydrogenation reactor and packed with 63.5 g (100 ml) of titanium dioxide (anatase) in the form of 1.5 mm extrudates, there were passed upwardly, per hour, 16.0 g of 2-(2-cyanoethyl)-cyclohexanone (purity 97.5%, 0.103 mole) and 51 g of liquid ammonia (87 ml, 3.0 moles) at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at ar ate of 60 standard liters per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. The effluent was depressurized to standard pressure, and the ammonia was distilled off. Gas-chromatographic analysis of the hydrogenation product gave 92.5% of 2-(3-aminopropyl)-cyclohexylamine and 4.5% of decahydroquinoline. The effluent was collected over a period of 46 hours and fractionated by distillation in a 30 cm packed column containing 3 mm glass rings. There were obtained 674 g of 2-(3-aminopropyl)-cyclohexylamine, corresponding to a yield of 91.0% of theory.

[Compound]

Name

liquid

Quantity

51 g

Type

reactant

Reaction Step Two

[Compound]

Name

60

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:12].[H][H]>[O-2].[O-2].[Ti+4]>[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[NH2:12].[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCC1C(CCCC1)=O

|

Step Two

[Compound]

|

Name

|

liquid

|

|

Quantity

|

51 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

87 mL

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

[Compound]

|

Name

|

60

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[O-2].[Ti+4]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were passed upwardly, per hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 130° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the ammonia was distilled off

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCCC1C(CCCC1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 92.5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCCC2CCCCC12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 4.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed upstream of the hydrogenation reactor and packed with 63.5 g (100 ml) of titanium dioxide (anatase) in the form of 1.5 mm extrudates, there were passed upwardly, per hour, 16.0 g of 2-(2-cyanoethyl)-cyclohexanone (purity 97.5%, 0.103 mole) and 51 g of liquid ammonia (87 ml, 3.0 moles) at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at ar ate of 60 standard liters per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. The effluent was depressurized to standard pressure, and the ammonia was distilled off. Gas-chromatographic analysis of the hydrogenation product gave 92.5% of 2-(3-aminopropyl)-cyclohexylamine and 4.5% of decahydroquinoline. The effluent was collected over a period of 46 hours and fractionated by distillation in a 30 cm packed column containing 3 mm glass rings. There were obtained 674 g of 2-(3-aminopropyl)-cyclohexylamine, corresponding to a yield of 91.0% of theory.

[Compound]

Name

liquid

Quantity

51 g

Type

reactant

Reaction Step Two

[Compound]

Name

60

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:12].[H][H]>[O-2].[O-2].[Ti+4]>[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[NH2:12].[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCC1C(CCCC1)=O

|

Step Two

[Compound]

|

Name

|

liquid

|

|

Quantity

|

51 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

87 mL

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

[Compound]

|

Name

|

60

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[O-2].[Ti+4]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were passed upwardly, per hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 130° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the ammonia was distilled off

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCCC1C(CCCC1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 92.5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCCC2CCCCC12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 4.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |